N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. First, pyrazin-2-amine (1) undergoes condensation with 5-bromothiophene-2-carboxylic acid (2) mediated by TiCl4 , resulting in the intermediate compound 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3). Subsequently, a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters yields the target compound (4a – 4n) .
Scientific Research Applications
Crystal Structure Determination
Compounds with thiophene and pyrazinyl groups have been used in crystal structure determination and characterized by various spectroscopic methods .
Antifungal Activity
Derivatives of thiophene have been synthesized and evaluated for their antifungal activity against various fungi .
Quantum Chemical Studies
Thiophene and pyrazinyl-containing molecules have been optimized geometrically and studied through density functional theory (DFT) calculations .
Fungicidal Activity
Nicotinamide derivatives with thiophene have been designed for fungicidal activity, suggesting potential agricultural applications .
Therapeutic Importance
Thiophene nucleus containing compounds show various activities, such as anti-inflammatory agents and serotonin antagonists, indicating potential pharmaceutical applications .
properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,12-3-4-14-15(10-12)24-8-7-23-14)20-11-13-17(19-6-5-18-13)16-2-1-9-25-16/h1-6,9-10,20H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZCBGRENHJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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